molecular formula C7H13NO2 B068566 2-Methyl-1,3-oxazepane-3-carbaldehyde CAS No. 174656-72-5

2-Methyl-1,3-oxazepane-3-carbaldehyde

Cat. No. B068566
M. Wt: 143.18 g/mol
InChI Key: DSNWFZIJFGFGPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-1,3-oxazepane-3-carbaldehyde is a highly reactive and versatile compound used in various scientific research applications. It is a heterocyclic organic compound with the molecular formula C7H11NO2. The compound is commonly referred to as MOC and is synthesized through various methods, including the reaction of 2-methyl-3-oxazepanone with formaldehyde. MOC has a wide range of applications in scientific research, including as a reagent for the synthesis of other compounds, as a starting material for the production of drugs, and as a catalyst in organic reactions.

Mechanism Of Action

The mechanism of action of 2-Methyl-1,3-oxazepane-3-carbaldehyde is not well understood. However, it is believed to act as a nucleophile in organic reactions, reacting with electrophiles to form new compounds. MOC is also known to be highly reactive, making it useful in various chemical reactions.

Biochemical And Physiological Effects

There is limited information available on the biochemical and physiological effects of 2-Methyl-1,3-oxazepane-3-carbaldehyde. However, it is known to have sedative and anxiolytic effects, making it useful in the production of drugs for the treatment of anxiety and sleep disorders.

Advantages And Limitations For Lab Experiments

2-Methyl-1,3-oxazepane-3-carbaldehyde has several advantages and limitations for lab experiments. Its high reactivity makes it useful in various organic reactions, and its sedative and anxiolytic effects make it useful in the production of drugs. However, its high reactivity can also make it difficult to handle and store, and it can be hazardous if not handled properly.

Future Directions

There are several future directions for the use of 2-Methyl-1,3-oxazepane-3-carbaldehyde in scientific research. One potential direction is the synthesis of new compounds for use in drug development. MOC could also be used as a catalyst in new organic reactions, leading to the development of new synthetic methods. Additionally, further research into the mechanism of action of MOC could lead to a better understanding of its reactivity and potential uses in scientific research.

Synthesis Methods

2-Methyl-1,3-oxazepane-3-carbaldehyde is synthesized through various methods, including the reaction of 2-methyl-3-oxazepanone with formaldehyde in the presence of a catalyst. The reaction results in the formation of MOC as the main product. Other methods of synthesis include the reaction of 2-methyl-3-oxazepanone with paraformaldehyde or the reaction of 2-methyl-3-oxazepanone with formaldehyde in the presence of an acid catalyst.

Scientific Research Applications

2-Methyl-1,3-oxazepane-3-carbaldehyde has various scientific research applications, including as a reagent for the synthesis of other compounds. It is used as a starting material for the production of drugs, including antihistamines, anxiolytics, and sedatives. MOC is also used as a catalyst in organic reactions, including the synthesis of heterocyclic compounds and the oxidation of alcohols.

properties

CAS RN

174656-72-5

Product Name

2-Methyl-1,3-oxazepane-3-carbaldehyde

Molecular Formula

C7H13NO2

Molecular Weight

143.18 g/mol

IUPAC Name

2-methyl-1,3-oxazepane-3-carbaldehyde

InChI

InChI=1S/C7H13NO2/c1-7-8(6-9)4-2-3-5-10-7/h6-7H,2-5H2,1H3

InChI Key

DSNWFZIJFGFGPC-UHFFFAOYSA-N

SMILES

CC1N(CCCCO1)C=O

Canonical SMILES

CC1N(CCCCO1)C=O

synonyms

1,3-Oxazepine-3(2H)-carboxaldehyde, tetrahydro-2-methyl- (9CI)

Origin of Product

United States

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